molecular formula C15H14N2 B3820668 3-methyl-2-(1-methyl-4(1H)-pyridinylidene)-2H-indole

3-methyl-2-(1-methyl-4(1H)-pyridinylidene)-2H-indole

Cat. No. B3820668
M. Wt: 222.28 g/mol
InChI Key: UXCXBXAAVVXWSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-2-(1-methyl-4(1H)-pyridinylidene)-2H-indole, also known as MMPI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMPI belongs to the class of indole derivatives and has been studied for its anti-inflammatory, anti-tumor, and anti-oxidant properties.

Mechanism of Action

The mechanism of action of 3-methyl-2-(1-methyl-4(1H)-pyridinylidene)-2H-indole is not fully understood. However, it is believed that 3-methyl-2-(1-methyl-4(1H)-pyridinylidene)-2H-indole exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of various enzymes and signaling pathways. For example, 3-methyl-2-(1-methyl-4(1H)-pyridinylidene)-2H-indole has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory prostaglandins. 3-methyl-2-(1-methyl-4(1H)-pyridinylidene)-2H-indole also inhibits the activity of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
3-methyl-2-(1-methyl-4(1H)-pyridinylidene)-2H-indole has been found to have various biochemical and physiological effects. In animal studies, 3-methyl-2-(1-methyl-4(1H)-pyridinylidene)-2H-indole has been shown to reduce inflammation and tumor growth. 3-methyl-2-(1-methyl-4(1H)-pyridinylidene)-2H-indole has also been found to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease. Furthermore, 3-methyl-2-(1-methyl-4(1H)-pyridinylidene)-2H-indole has been shown to have a protective effect on the liver and kidneys in animal models of liver and kidney damage.

Advantages and Limitations for Lab Experiments

3-methyl-2-(1-methyl-4(1H)-pyridinylidene)-2H-indole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity and yield can be improved using various purification techniques. Additionally, 3-methyl-2-(1-methyl-4(1H)-pyridinylidene)-2H-indole has been extensively studied, and its properties and mechanisms of action are well understood. However, there are also some limitations to using 3-methyl-2-(1-methyl-4(1H)-pyridinylidene)-2H-indole in lab experiments. For example, 3-methyl-2-(1-methyl-4(1H)-pyridinylidene)-2H-indole has poor solubility in water, which can make it difficult to use in certain assays. Additionally, 3-methyl-2-(1-methyl-4(1H)-pyridinylidene)-2H-indole can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-methyl-2-(1-methyl-4(1H)-pyridinylidene)-2H-indole. One area of research is the development of novel 3-methyl-2-(1-methyl-4(1H)-pyridinylidene)-2H-indole derivatives with improved properties such as solubility and bioavailability. Additionally, 3-methyl-2-(1-methyl-4(1H)-pyridinylidene)-2H-indole could be studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and liver and kidney damage. Furthermore, the mechanism of action of 3-methyl-2-(1-methyl-4(1H)-pyridinylidene)-2H-indole could be further elucidated to better understand its anti-inflammatory, anti-tumor, and antioxidant properties.
Conclusion
In conclusion, 3-methyl-2-(1-methyl-4(1H)-pyridinylidene)-2H-indole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 3-methyl-2-(1-methyl-4(1H)-pyridinylidene)-2H-indole possesses anti-inflammatory, anti-tumor, and antioxidant properties and has been extensively studied for its biochemical and physiological effects. While there are some limitations to using 3-methyl-2-(1-methyl-4(1H)-pyridinylidene)-2H-indole in lab experiments, its advantages include its ease of synthesis and purification and its well-understood properties and mechanisms of action. There are several future directions for the study of 3-methyl-2-(1-methyl-4(1H)-pyridinylidene)-2H-indole, including the development of novel derivatives and the investigation of its potential therapeutic applications in various diseases.

Scientific Research Applications

3-methyl-2-(1-methyl-4(1H)-pyridinylidene)-2H-indole has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 3-methyl-2-(1-methyl-4(1H)-pyridinylidene)-2H-indole also exhibits anti-tumor properties by inducing apoptosis and inhibiting cancer cell proliferation. Additionally, 3-methyl-2-(1-methyl-4(1H)-pyridinylidene)-2H-indole has been found to possess antioxidant activity by scavenging free radicals and reducing oxidative stress.

properties

IUPAC Name

3-methyl-2-(1-methylpyridin-4-ylidene)indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2/c1-11-13-5-3-4-6-14(13)16-15(11)12-7-9-17(2)10-8-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCXBXAAVVXWSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=CC2=NC1=C3C=CN(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-(1-methylpyridin-4-ylidene)indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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